molecular formula C18H20N2O2 B7476358 N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide

N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide

Cat. No. B7476358
M. Wt: 296.4 g/mol
InChI Key: VANNITLKPXYEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide, also known as BDMC, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment. BDMC belongs to the family of indole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide inhibits the PI3K/Akt/mTOR pathway, which is essential for cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has been shown to have various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which are known to cause cellular damage. N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide also has anti-inflammatory properties and can reduce inflammation in the body. It has been shown to improve insulin sensitivity and glucose metabolism, which is beneficial for individuals with diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide in lab experiments include its relative ease of synthesis and its potent anticancer properties. However, N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide.

Future Directions

There are several future directions for research on N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide. One direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to explore its use in other diseases, such as diabetes and inflammation. Additionally, further studies are needed to understand the mechanism of action of N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide and its potential side effects.
In conclusion, N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide is a synthetic compound that has shown promising results in various studies for its anticancer properties. Its mechanism of action involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has various biochemical and physiological effects and has potential use in other diseases. However, its limitations need to be taken into consideration when designing experiments using N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide. Further research is needed to fully understand the potential of N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide in cancer treatment and other diseases.

Synthesis Methods

The synthesis of N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide involves the reaction of 3-methyl-4-nitro-1H-indole with benzylamine, followed by reduction and acylation. The final product is obtained after purification and crystallization. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide induces apoptosis, a process of programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

properties

IUPAC Name

N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-16-14(9-6-10-15(16)21)19-17(12)18(22)20(2)11-13-7-4-3-5-8-13/h3-5,7-8,19H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANNITLKPXYEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CCC2)C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.